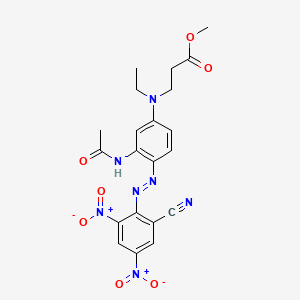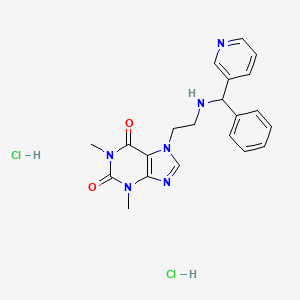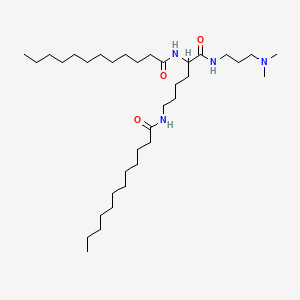
Cupric p-phenolsulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Cupric p-phenolsulfonate can be synthesized through a double decomposition reaction between cupric sulfate and barium p-phenolsulfonate . The reaction conditions typically involve dissolving both reactants in water, followed by mixing and allowing the reaction to proceed. The resulting product is then filtered, washed, and dried to obtain the desired compound.
In industrial production, the synthesis of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The process generally includes precise control of reaction conditions such as temperature, pH, and concentration of reactants.
化学反応の分析
Cupric p-phenolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are typically copper oxides and sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The primary products are usually copper metal and phenolsulfonic acid.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as halides or amines. These reactions can lead to the formation of various substituted phenolsulfonates and copper complexes.
科学的研究の応用
Cupric p-phenolsulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in esterification reactions and as a reagent in various organic synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial agents.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in wound healing and as an antimicrobial agent.
作用機序
The mechanism of action of cupric p-phenolsulfonate involves its interaction with various molecular targets and pathways. In biological systems, the compound exerts its effects by disrupting the cell membranes of microorganisms, leading to cell death. This antimicrobial activity is primarily due to the copper ions, which can generate reactive oxygen species and interfere with essential cellular processes .
In chemical reactions, this compound acts as a catalyst by providing a surface for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The copper ions in the compound play a crucial role in facilitating electron transfer and stabilizing reaction intermediates.
類似化合物との比較
Cupric p-phenolsulfonate can be compared with other similar compounds, such as:
Cupric sulfate: Both compounds contain copper ions, but cupric sulfate is primarily used in agriculture and as a reagent in analytical chemistry.
Cupric oxide: This compound is used in various applications, including as a catalyst and in the production of copper-based materials.
Cupric coordination compounds: These compounds, which include multiple anions, are used in the regulation of energetic materials and have unique structural and thermal properties.
This compound is unique due to its specific applications in electroplating and as an esterification catalyst, as well as its distinct chemical structure and properties.
特性
CAS番号 |
547-56-8 |
|---|---|
分子式 |
C12H10CuO8S2 |
分子量 |
409.9 g/mol |
IUPAC名 |
copper;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Cu/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
InChIキー |
VKUSBGMTLPOBET-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





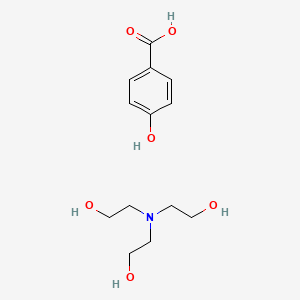
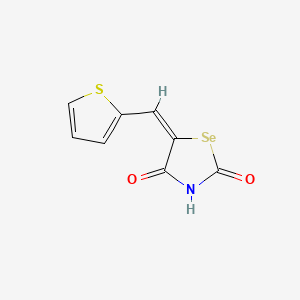
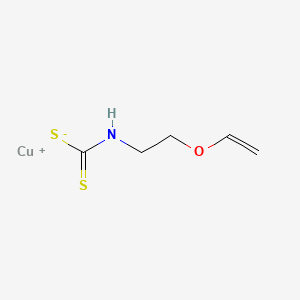


![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
